molecular formula C13H20N2O B8509151 4-Methyl-2-(2-morpholinoethyl)aniline

4-Methyl-2-(2-morpholinoethyl)aniline

Cat. No. B8509151
M. Wt: 220.31 g/mol
InChI Key: XKVQJCYABNKYPY-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

4-[2-(5-Methyl-2-nitro-phenyl)ethyl]morpholine (150 mg, 0.599 mmol) and Pd (10%, wet) (128 mg, 0.0599 mmol) were brought up in methanol (5 mL) under H2 atmosphere and stirred vigorously for 1 h at 40° C. The reaction was filtered and concentrated in vacuo to provide 4-methyl-2-(2-morpholinoethyl)aniline (110 mg, 0.499 mmol, 83%) as an amber oil. LC/MS m/z 221.2 [M+H]+. 1H NMR (400.0 MHz, DMSO-d6) δ 6.72-6.68 (m, 2H), 6.51 (d, J=7.9 Hz, 1H), 4.64 (s, 2H), 3.58 (t, J=4.6 Hz, 4H), 2.57-2.53 (m, 2H), 2.44-2.40 (m, 6H), 2.11 (s, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
128 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=1>CO.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:16])=[C:6]([CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC=1C=CC(=C(C1)CCN1CCOCC1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
128 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 1 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC(=C(N)C=C1)CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.499 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.